Bemegride - 64-65-3

Bemegride

Catalog Number: EVT-261314
CAS Number: 64-65-3
Molecular Formula: C8H13NO2
Molecular Weight: 155.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bemegride (β-ethyl-β-methylglutarimide) is a central nervous system stimulant. [, ] In scientific research, Bemegride is primarily recognized for its use as a convulsant agent in experimental models, particularly in the study of epilepsy and the evaluation of anticonvulsant drug efficacy. [, , ] It has also been utilized as a pharmacological tool for investigating various neurological processes and mechanisms. [, , ]

Amiphenazole (2:4-Diamino-5-phenylthiazole hydrochloride)

Compound Description: Amiphenazole is a respiratory stimulant that has been used in combination with bemegride for treating barbiturate poisoning [, , , , ]. Its action is primarily on the respiratory system, improving respiratory depth and amplitude, particularly when respiratory depression is severe [, ].

Phenobarbital

Compound Description: Phenobarbital is a long-acting barbiturate known for its sedative and hypnotic properties [, , , ]. It exerts its effects by depressing the central nervous system [, ].

Relevance: Bemegride was initially investigated for its potential as a barbiturate antagonist, with phenobarbital being one of the primary targets [, , , ]. Research showed that bemegride could counteract the central depressant effects of phenobarbital, albeit less effectively than its antagonism towards amylobarbitone and pentobarbitone [].

Amylobarbitone

Compound Description: Amylobarbitone is an intermediate-acting barbiturate, also used for its sedative and hypnotic effects [, ].

Relevance: Similar to phenobarbital, bemegride was investigated for its ability to antagonize the effects of amylobarbitone [, ]. Notably, bemegride demonstrated a more pronounced antagonistic effect against amylobarbitone compared to phenobarbital [].

Pentobarbitone

Compound Description: Pentobarbitone is a short-acting barbiturate, sharing the sedative and hypnotic properties of its class [].

Relevance: Pentobarbitone, alongside amylobarbitone and phenobarbital, represents a key barbiturate against which bemegride's antagonistic properties were tested []. Research indicates that bemegride counteracts pentobarbitone's effects more effectively than those of phenobarbital [].

Sodium Thiopentone

Compound Description: Sodium thiopentone is an ultra-short-acting barbiturate commonly employed for inducing general anesthesia [, ].

Relevance: Bemegride has been explored for its capacity to terminate anesthesia induced by sodium thiopentone [, ]. Studies demonstrated that administering bemegride at the end of surgery could hasten the patient's emergence from anesthesia, effectively shortening the recovery period [, , ].

Glutethimide

Compound Description: Glutethimide is a sedative and hypnotic medication, often prescribed to manage insomnia [, ].

Relevance: Beyond barbiturates, bemegride demonstrated efficacy in treating acute poisoning cases involving other sedative-hypnotic drugs, including glutethimide [, ].

Primidone

Compound Description: Primidone is an anticonvulsant medication primarily used in managing epilepsy [].

Relevance: Bemegride's use extended beyond barbiturate and glutethimide poisoning to cases involving primidone overdose []. Similar to its action in other sedative-hypnotic poisonings, bemegride was administered to counteract the central nervous system depression caused by primidone overdose [].

Leptazol (Pentylenetetrazol)

Compound Description: Leptazol, also known as pentylenetetrazol, is a convulsant drug historically used to induce seizures for therapeutic purposes and in experimental models of epilepsy [, , , ].

Relevance: Leptazol serves as a point of comparison for bemegride's pharmacological action. Studies suggest that bemegride acts more similarly to leptazol than picrotoxin as a central nervous system stimulant, although not specifically a barbiturate antagonist [, ].

Picrotoxin

Compound Description: Picrotoxin is a poisonous plant-derived compound known for its potent convulsant properties [, , ].

Relevance: Picrotoxin serves as a comparative agent when characterizing bemegride's pharmacological profile. While both are convulsants, studies propose that bemegride aligns more closely with leptazol in its action mechanism than with picrotoxin [].

Methaqualone (MTQ)

Relevance: In a study using gerbils trained to discriminate Methaqualone (MTQ) from a no-drug state, bemegride effectively reversed the MTQ discrimination. This suggests an interaction between the two compounds at a central nervous system level [].

Flumazenil

Compound Description: Flumazenil is a benzodiazepine antagonist used to reverse the sedative effects of benzodiazepines [].

Relevance: Flumazenil serves as a direct comparator to bemegride in a study evaluating their analeptic effects on patients emerging from sevoflurane anesthesia []. The study indicated that while flumazenil had some awakening effect, bemegride was faster in promoting alertness, highlighting bemegride's more potent CNS-stimulating properties [].

Source and Classification

Bemegride is categorized under the class of GABA receptor antagonists. Its primary applications have been in pharmacological research and experimental medicine. The compound has been referenced in various scientific literature and databases, indicating its relevance in neuropharmacology and toxicology studies .

Synthesis Analysis

The synthesis of Bemegride can be achieved through several methods, with the most common involving the reaction of ethyl acetoacetate with ammonia followed by cyclization. The following steps outline a typical synthesis process:

  1. Reagents: Ethyl acetoacetate, ammonia (or an amine), and appropriate solvents.
  2. Reaction Conditions: The reaction is typically conducted under reflux conditions to facilitate the formation of the imide structure.
  3. Purification: Post-reaction, the product is purified using techniques such as recrystallization or chromatography to isolate Bemegride from by-products.

The synthesis parameters such as temperature, time, and concentration of reagents can significantly influence the yield and purity of the final product .

Molecular Structure Analysis

Bemegride has a specific molecular structure characterized by its imide functional group. The molecular formula is C7H13N1O2C_7H_{13}N_1O_2, with a molecular weight of approximately 143.19 g/mol. The structural representation can be described as follows:

  • Core Structure: The compound features a five-membered ring containing nitrogen atoms that contribute to its pharmacological activity.
  • Functional Groups: The presence of ethyl and methyl groups enhances its lipophilicity, influencing its interaction with biological membranes.

The three-dimensional conformation of Bemegride allows for specific interactions with GABA receptors, which are crucial for its mechanism of action .

Chemical Reactions Analysis

Bemegride participates in several chemical reactions relevant to its pharmacological properties:

  1. Hydrolysis: Under acidic or basic conditions, Bemegride can hydrolyze to yield corresponding carboxylic acids.
  2. Reactions with Nucleophiles: The imide nitrogen can react with nucleophiles, potentially leading to the formation of derivatives useful in medicinal chemistry.
  3. Oxidation/Reduction: Bemegride may undergo oxidation reactions that alter its pharmacological profile.

These reactions are significant for understanding how Bemegride can be modified for enhanced therapeutic effects or reduced side effects .

Mechanism of Action

Bemegride acts primarily as a GABA receptor antagonist. By inhibiting the action of gamma-aminobutyric acid (GABA), it disrupts inhibitory neurotransmission within the central nervous system. This mechanism results in:

  • Increased neuronal excitability: Leading to convulsions or heightened alertness.
  • Respiratory stimulation: Enhancing respiratory drive by counteracting GABA's depressant effects on respiratory centers.

Studies have shown that Bemegride's ability to block GABA receptors makes it effective in reversing barbiturate-induced sedation, thus highlighting its potential utility in clinical settings .

Physical and Chemical Properties Analysis

Bemegride exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol but less soluble in water.
  • Melting Point: Approximately 90-92 °C.
  • Stability: Stable under normal conditions but may decompose upon prolonged exposure to moisture or heat.

These properties are crucial for determining the compound's handling requirements and potential applications in research .

Applications

Bemegride has several scientific applications:

  1. Experimental Pharmacology: Used extensively in animal studies to investigate GABAergic mechanisms and convulsive disorders.
  2. Respiratory Stimulation: Explored as a potential treatment for respiratory depression caused by sedatives.
  3. Neuropharmacological Research: Serves as a tool for studying neurotransmitter interactions and developing new CNS stimulants.

Its role as a GABA receptor antagonist positions Bemegride as a valuable compound for both basic research and potential therapeutic development .

Historical Development and Early Pharmacological Characterization

Discovery and Initial Synthesis Pathways

Bemegride (chemical name: 4-ethyl-4-methylpiperidine-2,6-dione; synonyms: 3-Ethyl-3-methylglutarimide, Methetharimide) was first synthesized in 1911 by Thole and Thorpe through a multi-step condensation reaction. The original synthesis involved reacting methyl ethyl ketone with two equivalents of cyanoacetamide under strongly basic conditions. This process initiated an aldol condensation followed by dehydration, conjugate addition, and intramolecular cyclization, ultimately yielding the glutarimide core structure characteristic of bemegride after decarboxylative hydrolysis. The compound's molecular formula (C₈H₁₃NO₂) and structure were established early, revealing a piperidine-2,6-dione scaffold with ethyl and methyl substituents at the 4-position—a configuration later recognized as critical for its central nervous system (CNS) activity [1] [5].

Initial pharmacological screening in the 1930s–1940s revealed bemegride's potent analeptic (CNS stimulant) properties, distinguishing it from structurally related sedatives like barbiturates. Despite being synthesized decades prior, its potential medical applications remained unexplored until the mid-20th century when barbiturate overdoses became a significant clinical challenge. The compound's IUPAC name, 4-ethyl-4-methylpiperidine-2,6-dione, and alternative designations (β,β-methylethylglutarimide) reflect its glutaric acid-derived architecture [1] [4].

Table 1: Key Historical Milestones in Bemegride Development

YearEventSignificance
1911First synthesis by Thole and ThorpeOriginal chemical synthesis pathway established [1]
1950sIdentification of analeptic propertiesRecognition as barbiturate antidote [4]
1957Clinical trials for terminating barbiturate anesthesiaFirst therapeutic applications in humans [7] [10]
Late 1950sAdoption under trade names (e.g., Megimide)Commercialization as medical countermeasure [1]
1990sShift to research applicationsReplacement by supportive care in toxicology [9]

Evolution of Clinical Applications in Mid-20th Century Medicine

Bemegride emerged as a critical therapeutic agent in the 1950s–1960s for managing barbiturate overdoses, which were then a leading cause of toxicological mortality. Barbiturates suppress CNS function by potentiating GABAergic inhibition, causing respiratory depression and coma. Bemegride countered this by acting as a non-competitive GABAA receptor antagonist. It binds to the picrotoxin site within the GABAA receptor chloride channel, reducing chloride influx and neuronal hyperpolarization. This mechanism increased neuronal excitability, reversed sedation, and restored respiratory drive [2] [4].

Clinically, bemegride was administered intravenously in hospitals, with effects appearing within minutes. Its rapid onset made it valuable in emergencies, though its short duration often necessitated repeated dosing. Studies from 1957–1958 demonstrated its efficacy in awakening comatose patients and shortening recovery time from barbiturate anesthesia. For example, Lancet studies reported successful reversal of thiopental anesthesia using bemegride infusions [7] [10]. However, treatment protocols were inconsistent, with some clinicians using high-dose monotherapy and others combining it with other analeptics like pentylenetetrazol. Despite initial enthusiasm, mortality rates remained as high as 45% in severe cases, partly due to complications like seizures from overstimulation [4] [9].

Transition from Therapeutic Agent to Research Tool in Neuroscience

By the late 1960s, bemegride’s clinical use declined due to two key developments: First, Scandinavian clinicians pioneered supportive care protocols (e.g., ventilatory support) for barbiturate overdose, reducing mortality to <1% without analeptic risks. Second, safer antidotes like activated charcoal and alkaline diuresis gained traction. Consequently, bemegride transitioned to a neuroscience research tool, valued for its targeted GABAergic actions [4] [9].

In experimental neuropharmacology, bemegride proved invaluable for:

  • Seizure Induction: Provoking controlled convulsions in animal models (e.g., rodents, cats) to study epileptogenesis and anticonvulsant efficacy [1] [3].
  • EEG Activation: Enhancing interictal epileptiform discharges (EDs) during electroencephalography. In canine studies, bemegride elicited EDs at lower doses in epileptic dogs (median: 7.3 mg/kg) versus healthy controls (median: 19.7 mg/kg), highlighting its diagnostic potential for latent epileptogenicity [3].
  • Neuronal Excitability Studies: Electrophysiological research showed that bemegride amplifies sensory-evoked responses in the hippocampus and brainstem reticular formation. By suppressing GABAergic inhibition, it uncovered hyperexcitable neural circuits underlying seizure propagation [6].

Table 2: Bemegride’s GABAergic Modulation in Research Applications

Research AreaMechanism of ActionExperimental Outcome
Seizure ModelsNon-competitive GABA_A receptor antagonismInduces convulsions for anticonvulsant screening [5]
EEG ActivationDisruption of chloride influx in cortical neuronsElicits epileptiform discharges in latent epilepsy [3]
Sensory ProcessingEnhanced reticular formation neuron responsivenessAmplifies acoustic/visual evoked potentials [6]

Properties

CAS Number

64-65-3

Product Name

Bemegride

IUPAC Name

4-ethyl-4-methylpiperidine-2,6-dione

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

InChI

InChI=1S/C8H13NO2/c1-3-8(2)4-6(10)9-7(11)5-8/h3-5H2,1-2H3,(H,9,10,11)

InChI Key

ORRZGUBHBVWWOP-UHFFFAOYSA-N

SMILES

CCC1(CC(=O)NC(=O)C1)C

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)

Synonyms

Bemegride; Antibarbi; Agipnon; Ahypnon; Eukraton; Malysol; Mikedimide; Zentraleptin

Canonical SMILES

CCC1(CC(=O)NC(=O)C1)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.